
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by its ester functional groups and its acetoxymethyl and methoxy substituents. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester typically involves the esterification of nicotinic acid derivatives. One common method is the Fischer esterification, where nicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the selective formation of the desired ester. The use of boronic esters as protective groups has been explored to facilitate the selective functionalization of carbohydrate derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The methoxy and acetoxymethyl groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Nicotinic acid and methanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of vitamin B3 derivatives.
Mechanism of Action
The mechanism of action of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester involves its conversion to active metabolites in the body. The ester groups are hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid acts as a precursor for NAD+ and NADP+, essential cofactors in cellular redox reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: Another ester of nicotinic acid, used for similar applications but with different pharmacokinetic properties.
Ethyl Nicotinate: Similar structure but with an ethyl ester group, leading to different solubility and reactivity.
6-Hydroxymethyl-nicotinic Acid Methyl Ester: Similar in structure but with a hydroxymethyl group instead of an acetoxymethyl group, affecting its chemical behavior and applications.
Uniqueness
6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both acetoxymethyl and methoxy groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
1329633-58-0 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.254 |
IUPAC Name |
methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3 |
InChI Key |
PPBFZGYXTILFJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC |
Synonyms |
Methyl 6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylate; 6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylic Acid Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


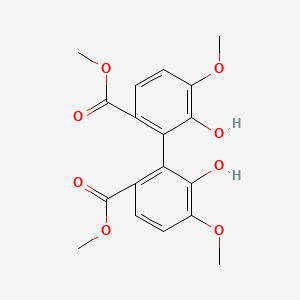
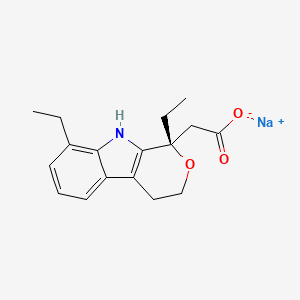
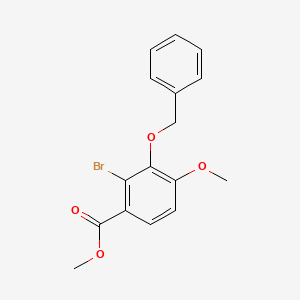
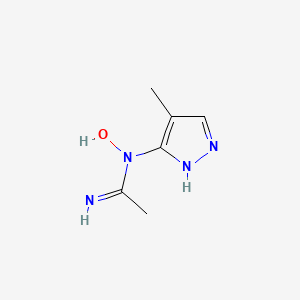
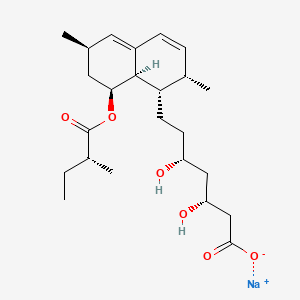
![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)

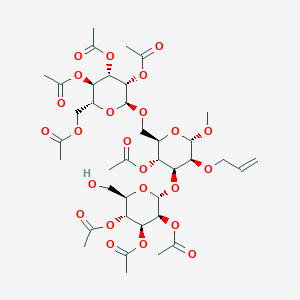
![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)
